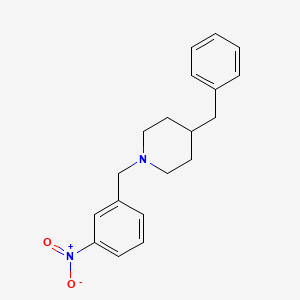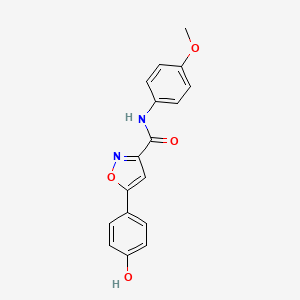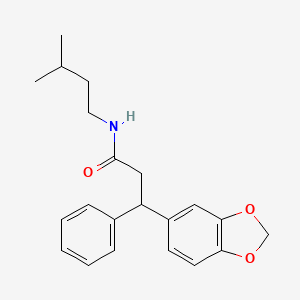
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of various transcription factors and the upregulation of genes involved in B-cell proliferation and survival. 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide binds to the ATP-binding pocket of BTK, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on B-cell proliferation and survival, 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has also been shown to inhibit the activation of other signaling pathways, including the NF-kB and AKT pathways. These pathways are involved in the regulation of various cellular processes, including inflammation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has several advantages as a research tool, including its high potency and selectivity for BTK. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide. These include the development of combination therapies with other targeted agents, the investigation of 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide in other B-cell malignancies, and the exploration of its effects on the tumor microenvironment. Additionally, further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to therapy.
Synthesemethoden
The synthesis of 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide involves several steps, including the reaction of 2,4-dichloro-N-(2-fluorophenyl)benzamide with sodium hydride, followed by the addition of 4-aminobenzenesulfonamide and N,N-dimethylformamide. The resulting intermediate is then treated with hydrochloric acid, and the final product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these models, 5-(aminosulfonyl)-2,4-dichloro-N-(2-fluorophenyl)benzamide has been shown to inhibit BTK activity, leading to decreased B-cell proliferation and survival.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(2-fluorophenyl)-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3S/c14-8-6-9(15)12(22(17,20)21)5-7(8)13(19)18-11-4-2-1-3-10(11)16/h1-6H,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLJYLOQEIAVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6677096 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B5974243.png)

![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5974246.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-(2,6-diethylphenyl)-2-oxoethyl 1,2-ethanediylbis(dithiocarbamate)](/img/structure/B5974254.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5974262.png)
![5-[3-(trifluoromethyl)phenyl]-2-furaldehyde [5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5974285.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5974286.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B5974294.png)
![7-(2H-1,2,3-benzotriazol-2-ylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974304.png)


![N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide](/img/structure/B5974325.png)
![1-[benzyl(methyl)amino]-3-(5-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974332.png)
